1-[4-(2-Methoxyphenoxy)phenyl]ethanone
Description
1-[4-(2-Methoxyphenoxy)phenyl]ethanone is a substituted acetophenone derivative featuring a 2-methoxyphenoxy group at the para position of the phenyl ring. The methoxy and phenoxy substituents likely influence its electronic and steric properties, impacting solubility, reactivity, and interactions with biological targets.
Properties
Molecular Formula |
C15H14O3 |
|---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
1-[4-(2-methoxyphenoxy)phenyl]ethanone |
InChI |
InChI=1S/C15H14O3/c1-11(16)12-7-9-13(10-8-12)18-15-6-4-3-5-14(15)17-2/h3-10H,1-2H3 |
InChI Key |
HJBPRODEIKXWNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- The 2-methoxyphenoxy group in the target compound distinguishes it from analogs with imidazole, diazenyl, or quinoline substituents.
- Substituents like chlorobenzyloxy (in ) or benzisoxazole (in ) demonstrate how electronic and steric modifications alter bioactivity.
Antimicrobial Activity
- Chalcone Derivatives: Compounds derived from 1-[4-(1H-imidazol-1-yl)phenyl]ethanone exhibit antimicrobial activity via cup-plate assays, with efficacy influenced by the electron-withdrawing/donating nature of substituents .
- Metal Complexes : Ligands like APEHQ () show enhanced antifungal activity when coordinated to transition metals (e.g., Cu²⁺, Ni²⁺), highlighting the role of metal-ligand interactions .
Pharmacological and Physicochemical Comparisons
Table 2: Pharmacological and Physical-Chemical Data
Preparation Methods
Reaction Mechanism and Conditions
-
Deprotonation : 2-Methoxyphenol reacts with a strong base (e.g., K₂CO₃ or NaOH) in a polar aprotic solvent (e.g., acetone or dimethylformamide) to generate a phenoxide ion.
-
Nucleophilic Substitution : The phenoxide ion displaces the halide (Br or Cl) from 4-bromoacetophenone, forming the ether bond under reflux conditions.
-
Reactants :
-
2-Methoxyphenol (1.0 equiv)
-
4-Bromoacetophenone (1.05 equiv)
-
K₂CO₃ (1.5 equiv)
-
Acetone (solvent)
-
-
Steps :
-
Suspend K₂CO₃ in acetone and stir with 2-methoxyphenol for 30 minutes.
-
Add 4-bromoacetophenone dropwise and reflux overnight (12–16 hrs).
-
Cool, filter to remove salts, and concentrate the filtrate.
-
Purify via recrystallization (ethanol/water) to yield white crystals (typical yield: 80–85%).
-
Key Advantages :
-
High atom economy and scalability.
-
Tolerance for electron-donating groups (e.g., methoxy) on the phenol.
Alternative Synthetic Strategies
Ullmann-Type Coupling
While less common, Ullmann coupling offers a transition metal-catalyzed approach for ether formation. This method employs copper catalysts to couple 4-iodoacetophenone with 2-methoxyphenol under basic conditions.
-
Catalyst: CuI (5 mol%)
-
Ligand: 1,10-Phenanthroline
-
Base: Cs₂CO₃
-
Solvent: DMSO, 110°C, 24 hrs
-
Yield: ~70%
Limitations :
-
Higher cost due to metal catalysts.
-
Longer reaction times compared to Williamson synthesis.
Mitsunobu Reaction
The Mitsunobu reaction enables etherification between 4-hydroxyacetophenone and 2-methoxyphenol using diethyl azodicarboxylate (DEAD) and triphenylphosphine.
-
Reactants :
-
4-Hydroxyacetophenone (1.0 equiv)
-
2-Methoxyphenol (1.2 equiv)
-
DEAD (1.5 equiv), PPh₃ (1.5 equiv)
-
THF, 0°C to RT, 12 hrs
-
-
Yield : 75–80%
Drawbacks :
-
Expensive reagents limit industrial use.
-
Requires anhydrous conditions.
Industrial-Scale Optimization
Large-scale production prioritizes cost efficiency and minimal waste. Key modifications to the Williamson synthesis include:
Solvent Selection
Base Recycling
Impurity Control
-
Byproducts : Di-etherification (<5%) and unreacted starting materials.
-
Mitigation :
Comparative Analysis of Methods
| Method | Yield | Cost | Scalability | Purity |
|---|---|---|---|---|
| Williamson | 80–85% | Low | High | >95% |
| Ullmann | 70% | High | Moderate | 90% |
| Mitsunobu | 75–80% | Very High | Low | 85% |
Q & A
Basic: What are the common synthetic routes for preparing 1-[4-(2-Methoxyphenoxy)phenyl]ethanone, and how do reaction conditions influence yield?
Methodological Answer:
Synthesis typically involves Friedel-Crafts acylation or Ullmann-type coupling. For example:
- Friedel-Crafts: Reacting 2-methoxyphenoxybenzene with acetyl chloride in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions. Solvent choice (e.g., dichloromethane vs. nitrobenzene) impacts reaction efficiency, with yields ranging from 45% to 70% depending on steric hindrance .
- Cross-Coupling: Palladium-catalyzed coupling between 2-methoxyphenoxy halides and acetylated aryl boronic acids. Optimize temperature (80–120°C) and ligand selection (e.g., SPhos) to mitigate side reactions like dehalogenation .
Basic: How can spectroscopic techniques (NMR, IR) distinguish this compound from structurally similar analogs?
Methodological Answer:
- ¹H NMR: The methoxy group (-OCH₃) resonates at δ 3.8–3.9 ppm as a singlet. The acetyl group (-COCH₃) appears as a singlet at δ 2.6 ppm. Aromatic protons show splitting patterns dependent on substitution (e.g., para-substituted phenoxy groups exhibit AA'BB' coupling) .
- IR: The carbonyl stretch (C=O) appears at ~1680 cm⁻¹. Methoxy C-O stretches are observed at 1250–1200 cm⁻¹. Absence of -OH stretches (e.g., ~3200 cm⁻¹) differentiates it from hydroxy-substituted analogs .
Advanced: What strategies resolve discrepancies in biological activity data for this compound across studies?
Methodological Answer:
- Batch Purity Analysis: Use HPLC (C18 column, acetonitrile/water gradient) to quantify impurities like 1-(2-hydroxy-4-methoxyphenyl)ethanone, which can suppress antimicrobial activity at >2% concentration .
- Dose-Response Calibration: Standardize assays (e.g., MIC tests against S. aureus) using controlled solvent systems (DMSO <1% v/v) to avoid false negatives due to solvent cytotoxicity .
Advanced: How does the electronic nature of substituents influence the compound’s reactivity in functionalization reactions?
Methodological Answer:
- Electrophilic Substitution: The electron-donating methoxy group activates the aromatic ring toward electrophiles (e.g., nitration at the para position). Steric effects from the phenoxy group direct substitution to less hindered sites .
- Nucleophilic Additions: The acetyl group’s electron-withdrawing effect facilitates nucleophilic attack (e.g., Grignard reagents), but steric bulk from the 2-methoxyphenoxy moiety may slow kinetics. Computational modeling (DFT) predicts regioselectivity .
Advanced: What methodologies optimize chromatographic separation of this compound from complex mixtures?
Methodological Answer:
- HPLC Optimization: Use a biphenyl column with a mobile phase of 0.1% formic acid in water/acetonitrile (70:30 to 50:50 gradient). Retention time (~8.2 min) and resolution (R > 2.0) are sensitive to pH adjustments .
- GC-MS Challenges: Derivatize the acetyl group (e.g., silylation) to improve volatility. Monitor for thermal decomposition above 250°C, which generates methoxyphenol byproducts .
Advanced: How do solvent polarity and pH affect the compound’s stability in long-term storage?
Methodological Answer:
- Solvent Selection: Store in anhydrous DMSO or ethanol at -20°C to prevent hydrolysis of the acetyl group. Aqueous buffers (pH > 7) accelerate degradation via keto-enol tautomerism .
- Degradation Kinetics: Monitor via UV-Vis (λmax = 275 nm) over 30 days. Half-life in ethanol is >6 months vs. <1 month in pH 9.0 PBS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
